molecular formula C11H10FNO2S2 B6540034 3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060229-94-8

3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540034
CAS RN: 1060229-94-8
M. Wt: 271.3 g/mol
InChI Key: VLAYPGLGGORXCH-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a fluorine atom and a sulfonamide group. Additionally, it has a thiophene ring attached to the nitrogen of the sulfonamide group .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They are often used in the synthesis of biologically active compounds and have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been studied for its potential use in scientific research. It has been used in studies to investigate its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects. It has also been used in studies to investigate its mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also easy to synthesize and has a high purity level. However, it is important to note that this compound has some limitations for use in lab experiments. It is not soluble in water and is not very stable in aqueous solutions. Additionally, it is not very soluble in organic solvents, so it cannot be used in certain types of experiments.

Future Directions

There are several potential future directions for 3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide research. One potential direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential use in drug delivery systems, as well as its potential use in other therapeutic applications. Additionally, further research could be done on its potential use in nanomedicine, as well as its potential use in biotechnology and nanotechnology. Finally, further research could be done on its potential use in regenerative medicine and its potential use in tissue engineering.

Synthesis Methods

3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can be synthesized from the reaction of 3-fluorobenzene-1-sulfonyl chloride and thiophene-3-ylmethanol in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction yields a white solid that is purified by recrystallization from a mixture of ethyl acetate and hexane.

properties

IUPAC Name

3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c12-10-2-1-3-11(6-10)17(14,15)13-7-9-4-5-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAYPGLGGORXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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